N-(4-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S2/c1-15-3-7-17(8-4-15)24-21(27)14-30-22-25-18(13-29-22)11-20(26)23-12-16-5-9-19(28-2)10-6-16/h3-10,13H,11-12,14H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFLYJVOHVMIIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxybenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, with the CAS number 942001-51-6, is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula for this compound is , with a molecular weight of 441.6 g/mol. Its structure includes a thiazole ring and an acetamide group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 942001-51-6 |
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.6 g/mol |
| Structure | See Figure 1 |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis. The compound was tested against A549 (lung cancer) and C6 (glioma) cell lines using MTT assays, which measure cell viability based on metabolic activity.
Key Findings:
- Cell Viability Reduction: The compound reduced cell viability in a dose-dependent manner.
- Apoptosis Induction: Analysis showed increased caspase-3 activation, indicating the compound's ability to trigger apoptotic pathways in tumor cells.
Antimicrobial Activity
In addition to its anticancer properties, the compound also displays antimicrobial activity. Disk diffusion tests were conducted against various bacterial strains, revealing moderate effectiveness against specific pathogens.
Antimicrobial Efficacy:
- Tested Strains: The compound was evaluated against Gram-positive and Gram-negative bacteria.
- Results: It showed notable inhibition zones compared to control antibiotics like tetracycline.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Synthesis: The thiazole moiety may interfere with bacterial protein synthesis.
- Induction of Apoptosis in Cancer Cells: Activation of caspases and modulation of pro-inflammatory cytokines such as IL-6 and TNF-α have been observed.
- Cell Cycle Arrest: The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Case Studies
-
Study on Lung Cancer Cells:
- Conducted on A549 cells, the study reported a significant decrease in cell viability (up to 70% at higher concentrations).
- The mechanism involved the activation of apoptotic pathways, evidenced by increased levels of cleaved PARP and caspase-3.
-
Antimicrobial Testing:
- Various bacterial strains were subjected to antimicrobial susceptibility testing.
- Results indicated that the compound exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 9e | A431 | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation |
| 9b | HT-29 | 15.3 | Inhibition of VEGFR-2 phosphorylation |
The compound's efficacy in inducing apoptosis and inhibiting tumor growth has been attributed to its structural features, particularly the thiadiazole moiety, which is known for its diverse pharmacological effects .
Antimicrobial Activity
The antimicrobial properties of this compound have also been studied extensively. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 8d | Staphylococcus aureus | 32 µg/mL |
| 8e | Escherichia coli | 64 µg/mL |
These findings suggest that the presence of specific substituents enhances the antibacterial activity of thiadiazole derivatives.
Study on Thiadiazole Derivatives
In a study evaluating the anticancer properties of thiadiazole derivatives, one derivative demonstrated significant activity by inducing apoptosis in A431 cells through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2. The results indicated that the compound effectively inhibited cell proliferation while promoting apoptotic processes.
Antimicrobial Study
Another study focused on a series of thiadiazole derivatives that exhibited potent antibacterial activity against Pseudomonas aeruginosa and antifungal activity against Candida albicans. This suggests their potential as broad-spectrum antimicrobial agents .
Comparison with Similar Compounds
Thiazole/Thiazolidinone-Based Acetamides
- 2-(3-Butyl-4-oxo-2-thioxothiazolidin-5-yl)-N-(4-methylbenzyl)acetamide (): Structural similarity: Shares the thiazolidinone core and N-benzylacetamide group. Key difference: 4-methylbenzyl vs. 4-methoxybenzyl substituent; thiazolidinone vs. thiazole core. Bioactivity: Exhibited urease inhibition, suggesting electron-donating substituents (e.g., methyl/methoxy) enhance binding . Synthesis: Achieved via solvent-dependent reactions (e.g., ethanol, DMF) with yields of 60–85% .
Quinazolinone and Coumarin Derivatives
- N-(4-Methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (): Structural similarity: Contains a thioacetamide linker and methoxy-substituted aromatic groups. Bioactivity: Showed moderate antitumor activity (MGI%: 10%), outperforming analogs with sulfonamide or trimethoxybenzyl groups . Significance: Methoxy groups may improve solubility and target affinity compared to bulkier substituents.
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives ():
Triazole and Benzoisothiazole Analogs
- N-((1-(2-Oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (): Structural similarity: Thioacetamide linkage and aromatic amino groups. Bioactivity: Potent antiviral activity against dengue and West Nile virus proteases, indicating heterocyclic diversity’s role in target specificity . Physical properties: Higher melting points (176–242°C) correlate with extended conjugation and hydrogen-bonding capacity .
Q & A
Q. Optimization strategies :
- Temperature control (60–80°C) to minimize side reactions.
- Solvent selection (e.g., DMF for polar intermediates, DCM for non-polar steps) .
- Reaction monitoring via TLC and HPLC to ensure intermediate purity (>95%) .
Basic: Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns .
- HPLC-PDA : Assesses purity (>98% for biological assays) .
Q. Example data :
- ¹H NMR (DMSO-d6, 400 MHz): δ 7.25–7.15 (m, aromatic H), 3.75 (s, OCH₃), 2.35 (s, CH₃) .
- HRMS (ESI+): [M+H]+ calculated for C₂₂H₂₄N₃O₃S₂: 442.1264; found: 442.1268 .
Basic: How is the compound’s preliminary biological activity evaluated?
Q. In vitro screening protocols :
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Anticancer activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) at 10–100 µM concentrations .
Q. Key considerations :
- Use DMSO as a vehicle control (<0.1% v/v) to avoid cytotoxicity .
- Validate results with positive controls (e.g., doxorubicin for anticancer assays) .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound?
Q. Methodological approaches :
- Functional group modifications :
- Replace the 4-methoxybenzyl group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance target binding .
- Vary the thioether linker length to improve solubility .
- In silico modeling : Molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., tubulin, topoisomerase II) .
- Pharmacokinetic profiling : Assess metabolic stability in liver microsomes and plasma protein binding .
Q. Case study :
- Substituting the p-tolylamino group with a 4-fluorophenyl moiety increased anticancer potency (IC₅₀ reduced from 12 µM to 5 µM in HeLa cells) .
Advanced: What strategies resolve contradictions in reported biological data?
Q. Root cause analysis :
- Purity discrepancies : Cross-validate compound purity via orthogonal methods (e.g., NMR + HPLC) .
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and replicate across multiple models .
Q. Example :
- Discrepant MIC values against P. aeruginosa (8 µg/mL vs. 32 µg/mL) were traced to differences in inoculum size; normalization resolved variability .
Advanced: How can in vivo efficacy and toxicity be systematically evaluated?
Q. Preclinical workflow :
- Pharmacokinetics : Single-dose IV/oral administration in rodents to determine Cmax, t½, and bioavailability .
- Efficacy models : Xenograft studies in nude mice (e.g., 20 mg/kg, QD × 14 days) with tumor volume monitoring .
- Toxicology : Repeat-dose studies (28 days) assessing hematological, hepatic, and renal parameters .
Q. Critical parameters :
- Dose selection based on in vitro IC₅₀ and MTD (maximum tolerated dose) .
- Use of vehicle controls (e.g., 5% Cremophor EL) to isolate compound effects .
Data Contradiction: How should researchers address inconsistent synthetic yields?
Q. Troubleshooting steps :
- Reagent quality : Ensure anhydrous conditions and fresh reagents (e.g., allyl halides degrade if stored improperly) .
- Catalyst optimization : Screen bases (e.g., K₂CO₃ vs. Et₃N) for nucleophilic substitution steps .
- Solvent effects : Test polar aprotic solvents (DMF vs. DMSO) for solubility and reaction rate .
Q. Case example :
- Yield improved from 45% to 72% by replacing DCM with DMF in the acetamide coupling step .
Advanced: What mechanistic studies elucidate the compound’s mode of action?
Q. Experimental approaches :
- Cellular target identification :
- Pull-down assays with biotinylated probes and streptavidin beads .
- CRISPR-Cas9 knockout of putative targets (e.g., HSP90, EGFR) to assess resistance .
- Pathway analysis : RNA-seq or phosphoproteomics to map signaling perturbations .
- Crystallography : Co-crystallization with target proteins (e.g., tubulin) to resolve binding motifs .
Q. Key finding :
- The compound induced G2/M arrest in cancer cells via tubulin polymerization inhibition, confirmed by confocal microscopy .
Advanced: How are metabolic pathways and degradation products characterized?
Q. Methods :
- In vitro metabolism : Incubation with liver microsomes (human/rodent) and LC-MS/MS to identify phase I/II metabolites .
- Forced degradation studies :
- Acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C) .
- Oxidative stress (3% H₂O₂) and photolytic conditions .
- Stability assays : Long-term (25°C/60% RH) and accelerated (40°C/75% RH) storage to assess shelf life .
Q. Example :
- Major metabolite identified as N-demethylated derivative via UPLC-QTOF-MS .
Advanced: What computational tools predict off-target interactions and toxicity?
Q. Tools and workflows :
- DEREK Nexus : Predicts structural alerts for genotoxicity or hepatotoxicity .
- SwissADME : Estimates bioavailability, blood-brain barrier permeability, and CYP450 inhibition .
- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess target binding stability over 100 ns trajectories .
Q. Case study :
- Predicted hERG channel inhibition (IC₅₀ < 10 µM) prompted early-stage structural modification to reduce cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
